molecular formula C13H16O3 B12642770 2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- CAS No. 67015-35-4

2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl-

Katalognummer: B12642770
CAS-Nummer: 67015-35-4
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: QQPFWWNLWCDYNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- is a chemical compound with the molecular formula C13H16O3. It is also known by other names such as Ageratochromene and Precocene II

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 2,2-dimethylchromene with methoxy-substituted benzaldehydes . The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyrans, depending on the specific reaction and conditions used .

Wissenschaftliche Forschungsanwendungen

2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-1-Benzopyran, 7,8-dimethoxy-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

67015-35-4

Molekularformel

C13H16O3

Molekulargewicht

220.26 g/mol

IUPAC-Name

7,8-dimethoxy-2,2-dimethylchromene

InChI

InChI=1S/C13H16O3/c1-13(2)8-7-9-5-6-10(14-3)12(15-4)11(9)16-13/h5-8H,1-4H3

InChI-Schlüssel

QQPFWWNLWCDYNV-UHFFFAOYSA-N

Kanonische SMILES

CC1(C=CC2=C(O1)C(=C(C=C2)OC)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.